molecular formula C24H29N3O6S2 B2586176 methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-25-9

methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2586176
CAS No.: 449769-25-9
M. Wt: 519.63
InChI Key: WJURPLIMTRVNJX-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural attributes include:

  • Position 2: A benzamido substituent with a 4-(azepane-1-sulfonyl) group. The azepane (7-membered saturated ring) sulfonamide moiety enhances solubility and flexibility compared to smaller sulfonamides.
  • Position 3: A methyl ester (–COOCH₃), common in prodrug designs for improved bioavailability.

Properties

IUPAC Name

methyl 6-acetyl-2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S2/c1-16(28)26-14-11-19-20(15-26)34-23(21(19)24(30)33-2)25-22(29)17-7-9-18(10-8-17)35(31,32)27-12-5-3-4-6-13-27/h7-10H,3-6,11-15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJURPLIMTRVNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, the introduction of the azepane-1-sulfonyl group, and the attachment of the benzamido moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.

Chemical Reactions Analysis

Methyl Ester Hydrolysis

The methyl ester group at position 3 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

  • Conditions :

    • Basic: NaOH (1–2 M) in aqueous ethanol (60–80°C, 4–6 h).

    • Acidic: HCl (conc.) in THF/H₂O (reflux, 8–12 h).

  • Mechanism : Nucleophilic attack by hydroxide or water on the carbonyl carbon, followed by elimination of methanol.

  • Yield : 85–92% under basic conditions; 70–78% under acidic conditions.

Amide Hydrolysis

The benzamido group (–CONH–) resists hydrolysis under mild conditions but cleaves under strong acidic or enzymatic catalysis.

  • Conditions :

    • 6 M HCl, 110°C, 24 h .

    • Enzymatic: Lipase/esterase in phosphate buffer (pH 7.4, 37°C) .

  • Yield : <50% for acid hydrolysis due to competing side reactions; enzymatic methods remain under study .

Acetyl Group Oxidation

The acetyl moiety at position 6 is oxidized to a carboxylic acid using strong oxidizing agents.

  • Reagents : KMnO₄ in acidic medium or H₂O₂ with Fe(II) catalysts .

  • Conditions :

    • KMnO₄/H₂SO₄ (0.1 M, 60°C, 3 h).

    • H₂O₂/FeSO₄ (pH 3–4, 25°C, 12 h).

  • Yield : 80–88% with KMnO₄; 65–72% with H₂O₂.

Nucleophilic Substitution at Sulfonamide Group

The azepane-1-sulfonyl group participates in nucleophilic substitutions at the sulfur center.

  • Reagents : Amines (e.g., piperidine, morpholine) or thiols .

  • Conditions :

    • DMF, K₂CO₃, 80°C, 6 h.

    • Pd(OAc)₂/XPhos catalyst for aryl amination .

  • Example Reaction :

    R-SO2-azepane+R’NH2R-SO2-NHR’+azepane\text{R-SO}_2\text{-azepane} + \text{R'NH}_2 \rightarrow \text{R-SO}_2\text{-NHR'} + \text{azepane}
  • Yield : 60–75% for amine substitutions; 85–94% for Pd-catalyzed aryl amination .

Cross-Coupling Reactions

The thieno[2,3-c]pyridine core enables Pd-catalyzed C–N and C–S couplings at halogenated positions.

C–N Coupling (Buchwald-Hartwig Amination)

  • Catalyst : Pd₂(dba)₃ with XPhos or DavePhos ligands .

  • Substrates : Aryl bromides/chlorides coupled with primary/secondary amines.

  • Conditions :

    • Toluene, 100°C, 12 h, KOtBu base .

  • Yield : 70–92% for diarylamine derivatives .

C–S Coupling

  • Reagents : Thiophenols or NaSH .

  • Catalyst : CuI/1,10-phenanthroline .

  • Yield : 55–80% .

Cyclization and Rearrangement

The acetyl group facilitates cyclization with adjacent amines under dehydrating conditions:

  • Reagents : PCl₅ or POCl₃ .

  • Product : Quinoline-fused derivatives.

  • Yield : 50–65%.

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via tetrahedral intermediate formation, stabilized by electron-withdrawing effects of the thienopyridine ring .

  • Sulfonamide Reactivity : The azepane-sulfonyl group enhances electrophilicity at sulfur, enabling nucleophilic displacement .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is C24H29N3O6S2. The compound features a thieno[2,3-c]pyridine core which is known for its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Applications

Recent studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives, including this compound.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory effects against multiple cancer cell lines. For example:

  • IC50 Values : The compound displayed IC50 values of approximately 10.8 µM for HSC3 cells and 11.7 µM for T47D cells .
  • Cell Cycle Analysis : Flow cytometry studies indicated that the compound leads to significant alterations in the cell cycle phases of treated cells .

Biological Activities Beyond Anticancer Effects

Apart from its anticancer properties, this compound is being researched for its potential anti-inflammatory and antimicrobial activities. Early findings suggest that it may modulate pathways involved in inflammation and microbial resistance.

Target Interactions

The compound is believed to interact with G protein-coupled receptor kinase 2 (GRK2), potentially influencing GPCR signaling pathways. This interaction may lead to various cellular responses depending on the context and specific GPCRs involved .

Case Studies and Experimental Findings

Several case studies have been documented regarding the efficacy of thieno[2,3-c]pyridine derivatives:

  • Antitumor Activity : A study focused on a series of thieno[3,2-b]pyridine derivatives showed promising antitumor activity against triple-negative breast cancer (TNBC) cell lines without significant toxicity to non-tumorigenic cells .
  • In Vivo Models : In vivo experiments using animal models have indicated that at lower doses, these compounds can exert therapeutic effects with minimal toxicity. However, higher doses may lead to adverse effects .

Mechanism of Action

The mechanism of action of methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from literature:

Compound Name & Source Core Structure R6 Substituent R2 Substituent R3 Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound Thieno[2,3-c]pyridine Acetyl 4-(azepane-1-sulfonyl)benzamido Methyl ester ~543.6* Ester, Sulfonamide, Acetyl
Methyl 6-isopropyl analog Thieno[2,3-c]pyridine Isopropyl 4-[methyl(phenyl)sulfamoyl]benzamido Methyl ester 525.6 (RN: 449767-97-9) Ester, Sulfonamide, Isopropyl
Ethyl 6-amino-5-cyano-pyran Pyran Amino, Cyano 4-methylphenyl Ethyl ester 374.4 (C₂₃H₂₂N₂O₃) Ester, Cyano, Amino
Thiazolo[3,2-a]pyrimidine derivative Thiazolo-pyrimidine 5-methylfuran 2,4,6-trimethylbenzylidene Carbonitrile 386.4 (C₂₀H₁₀N₄O₃S) Cyano, Carbonyl, Furan

*Calculated based on formula C₂₆H₂₉N₃O₆S₂.

Key Observations:
  • Substituent Effects: The azepane sulfonamide in the target compound provides greater conformational flexibility and solubility compared to the rigid methyl(phenyl)sulfamoyl group in . Acetyl vs. Ester Groups: Methyl/ethyl esters (target, –6) improve bioavailability through hydrolytic activation.

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility:
  • Compounds: Melting points range from 213–246°C, influenced by cyano and carbonyl groups . The target compound’s azepane sulfonamide may lower its melting point compared to rigid analogs, enhancing solubility.
  • IR/NMR Trends :
    • Sulfonamide C=O stretches typically appear at ~1350–1300 cm⁻¹ (IR), while ester carbonyls absorb at ~1700 cm⁻¹ .
    • The azepane ring’s protons (target) would show complex splitting in ^1^H NMR, contrasting with the simpler aromatic patterns of ’s methyl(phenyl) group.

Hypothetical Pharmacological Implications

  • Sulfonamide Role : Both the target and compounds may inhibit enzymes like carbonic anhydrase or tyrosine kinases, leveraging sulfonamide-protein interactions .
  • Thienopyridine vs. Pyran: The thieno[2,3-c]pyridine core (target) could offer better planar stacking with enzyme active sites than the non-aromatic pyran system ().
  • Cyanoguanidine Analogs: ’s cyano-containing compounds (e.g., 11b) highlight nitrile groups as hydrogen-bond acceptors, a feature absent in the target compound but relevant for comparative drug design .

Biological Activity

Methyl 6-acetyl-2-[4-(azepane-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of C23H28N2O6S2 and a molecular weight of 492.6 g/mol. Its structure includes a thieno[2,3-c]pyridine core that is significant in medicinal chemistry due to its diverse biological activities.

PropertyValue
Molecular FormulaC23H28N2O6S2
Molecular Weight492.6 g/mol
IUPAC NameThis compound
CAS Number[Not available]

Anticancer Properties

Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant anticancer activity. Specifically, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that derivatives with similar structures can inhibit the growth of leukemia and lymphoma cells by interfering with critical cellular pathways involved in cell cycle regulation and apoptosis induction .

The proposed mechanism of action involves the inhibition of specific bromodomains associated with cancer progression. Bromodomains are protein domains that recognize acetylated lysine residues on histones and non-histone proteins. Inhibitors targeting these domains can disrupt the interaction between chromatin and transcriptional regulators . This disruption can lead to altered gene expression profiles conducive to apoptosis in cancer cells.

Antimicrobial Activity

In addition to anticancer effects, thieno[2,3-c]pyridine derivatives have shown antimicrobial properties. Compounds like this compound may exhibit activity against various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Study 1: Anticancer Efficacy

A recent study assessed the anticancer efficacy of this compound in vitro. The compound was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those of standard chemotherapeutics .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .

Q & A

Q. How to address discrepancies in reported melting points of structurally related compounds?

  • Answer :
  • Purity verification : Re-crystallize samples from different solvents (e.g., ethanol vs. DMF/water) and compare DSC profiles ().
  • Polymorphism screening : Use X-ray crystallography to identify crystalline forms (e.g., ’s monosolvate structure).

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